1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(21)14-5-3-7-16(11-14)24(22,23)20-9-4-6-15(12-20)17-8-10-19(2)18-17/h3,5,7-8,10-11,15H,4,6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJFYHZLHLCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the ethanone derivative under suitable conditions, often using a catalyst like palladium.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing piperidine and pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives related to 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone have been tested against various bacterial and fungal strains. The results suggest promising antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Studies involving molecular docking simulations have suggested that it may inhibit specific cancer-related targets, such as kinases involved in tumor growth and metastasis. The presence of the pyrazole ring is thought to enhance its binding affinity to these targets .
Neurological Applications
Given the piperidine structure's known effects on neurotransmitter systems, there is interest in investigating the compound's potential as a neuroprotective agent or for treating neurological disorders. Preliminary data indicate that it may modulate pathways involved in neuroinflammation and neuroprotection .
Case Study 1: Antimicrobial Evaluation
In a comparative study, derivatives of 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone were synthesized and evaluated for their antimicrobial efficacy using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. Compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing superior efficacy compared to established antibiotics .
Case Study 2: Anticancer Research
A series of analogs were synthesized based on the core structure of 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone. These compounds were subjected to cytotoxicity assays against various cancer cell lines. Results indicated that certain modifications led to enhanced antiproliferative activity, suggesting a structure–activity relationship that could guide future drug development efforts .
Mechanism of Action
The mechanism of action of 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Functional Groups
| Compound Name / Evidence ID | Molecular Formula | Key Functional Groups | Structural Differences vs. Target Compound |
|---|---|---|---|
| Target Compound | Not Provided | Ethanone, sulfonyl, piperidine, pyrazole | Reference structure |
| 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine | Not Provided | Sulfonyl, piperidine, pyrazole | Lacks ethanone; benzene replaces phenyl-ethanone core |
| 1-[1-(3-Methyl-phenyl)-5-phenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl]ethanone | Not Provided | Ethanone, sulfonyl, pyrazole | Sulfonyl links to phenyl instead of piperidine |
| 1-(3-(Piperidin-1-yl)phenyl)ethanone | C₁₃H₁₇NO | Ethanone, piperidine | No sulfonyl or pyrazole; piperidine directly attached to phenyl |
| (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | C₁₈H₂₁N₃O₂ | Methanone, piperidine, pyrazole | Ethoxy-phenyl substituent; lacks sulfonyl bridge |
| 3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-ylmethanone | C₂₉H₃₄N₆O₃S | Sulfonyl, piperazine, pyrazole, methanone | Piperazine instead of piperidine; methanone replaces ethanone |
Physicochemical Properties
- Molecular Weight : reports a compound with MW 313.35 (C₁₆H₁₉N₅O₂) ; the target compound is expected to have a higher MW due to additional substituents.
- Density/Solubility: notes a density of ~1.052 g/cm³ for a piperidine-phenyl-ethanone analog , suggesting comparable hydrophobicity for the target.
Key Research Findings
- Structural Optimization: The sulfonyl-piperidine-pyrazole motif (as in ) improves solubility and target engagement compared to non-sulfonylated analogs .
- Ethanone vs. Methanone: ’s methanone derivative shows that minor changes in the ketone group (ethanone → methanone) alter steric hindrance and binding affinity .
- Piperidine vs. Piperazine : Piperazine derivatives () exhibit different pharmacokinetics due to increased basicity, suggesting the target’s piperidine may offer better metabolic stability .
Biological Activity
The compound 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.48 g/mol. The structure features a piperidine ring, a sulfonyl group, and a pyrazole moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compound 7b (closely related to our compound) showed potent activity against several pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further underscores the potential of these compounds in treating infections.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 7b | 0.22 | Not reported | Staphylococcus aureus |
| 5a | 0.25 | Not reported | Staphylococcus epidermidis |
| 4a | Not reported | Not reported | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. A study indicated that compounds similar to 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone exhibited cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer). These compounds induced apoptosis through mitochondrial pathways, affecting the expression of key apoptotic genes such as BAX and Bcl-2 .
Table 2: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| X1 | HCT-116 | 10.5 | Induces apoptosis via mitochondrial pathway |
| N | MCF-7 | 12.3 | Modulates gene expression |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives may inhibit specific enzymes involved in microbial metabolism.
- Induction of Apoptosis : The compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Biofilm Disruption : Some derivatives have been shown to disrupt biofilm formation, enhancing the efficacy of antimicrobial treatments.
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
Q & A
Q. Key considerations :
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete reaction .
- Purification : Recrystallization from ethanol/chloroform mixtures or column chromatography to isolate high-purity products .
- Yield optimization : Use of automated flow reactors for precise control of reaction parameters in industrial-scale synthesis .
How can researchers confirm the structural integrity and purity of 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone using advanced spectroscopic and crystallographic methods?
Answer:
Structural confirmation :
Q. Purity assessment :
- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection .
- Melting point analysis : Compare experimental values with literature data to assess crystallinity .
What safety protocols and waste management practices are recommended for handling 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as sulfonamides may cause respiratory irritation .
- Waste disposal : Segregate chemical waste in labeled containers and collaborate with certified waste management agencies for incineration or neutralization .
- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound’s derivatives?
Answer:
Methodological steps :
Derivative synthesis : Modify substituents (e.g., replace methylpyrazole with halogenated analogs or alter the piperidine ring’s substitution pattern) .
In vitro assays :
- Enzyme inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. Data analysis :
- Correlate substituent electronic properties (Hammett constants) with activity trends.
- Use QSAR models to predict bioactivity of untested derivatives .
What methodological approaches are employed to resolve contradictions in biological activity data reported for sulfonamide-containing compounds like this one?
Answer:
Strategies :
Replicate experiments : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
Purity verification : Re-analyze disputed compounds via HPLC to rule out impurities (>98% purity threshold) .
Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Mechanistic studies : Use knockout cell lines or selective inhibitors to confirm target specificity .
Example : If conflicting reports exist on kinase inhibition, perform dose-response curves under identical conditions and validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
